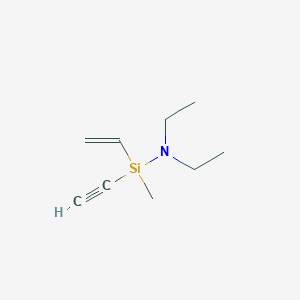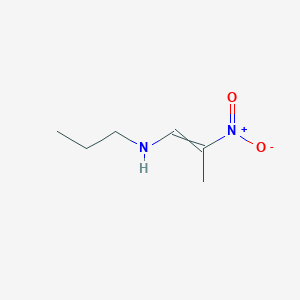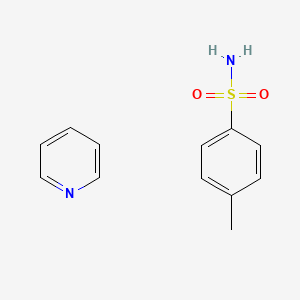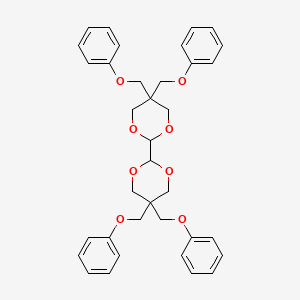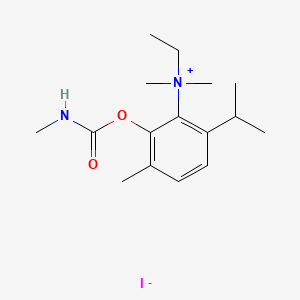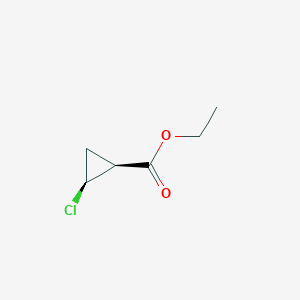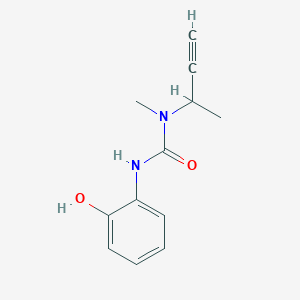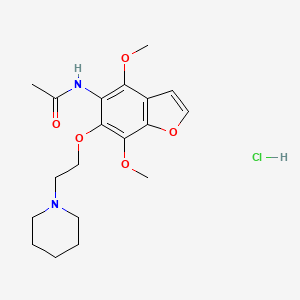
(2-Hydroxyoxiran-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyoxiran-2-yl)acetic acid is an organic compound characterized by the presence of both an epoxide and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyoxiran-2-yl)acetic acid typically involves the epoxidation of an appropriate precursor, such as an unsaturated carboxylic acid. One common method is the reaction of glycidol with chloroacetic acid under basic conditions. The reaction proceeds as follows:
- Glycidol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of the epoxide ring.
- The product is then purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, large-scale production may incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Hydroxyoxiran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, resulting in the formation of (2-Hydroxyoxiran-2-yl)methanol.
Substitution: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions to oxidize the epoxide ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic reagents such as ammonia, ethanol, or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Diols or carboxylic acids.
Reduction: (2-Hydroxyoxiran-2-yl)methanol.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyoxiran-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving epoxides and carboxylic acids.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (2-Hydroxyoxiran-2-yl)acetic acid involves its reactive epoxide and carboxylic acid groups. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. The carboxylic acid group can participate in acid-base reactions, esterification, and amidation, allowing the compound to interact with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Glycidol: Similar in structure but lacks the carboxylic acid group.
Glycidic Acid: Contains an epoxide ring and a carboxylic acid group but differs in the position of the functional groups.
Epoxyacetic Acid: Another compound with an epoxide and carboxylic acid group, but with a different arrangement of atoms.
Uniqueness: (2-Hydroxyoxiran-2-yl)acetic acid is unique due to the specific positioning of its functional groups, which allows it to participate in a diverse range of chemical reactions. Its dual functionality makes it a versatile compound in both synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
63912-09-4 |
|---|---|
Molekularformel |
C4H6O4 |
Molekulargewicht |
118.09 g/mol |
IUPAC-Name |
2-(2-hydroxyoxiran-2-yl)acetic acid |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-4(7)2-8-4/h7H,1-2H2,(H,5,6) |
InChI-Schlüssel |
SCQRCBQXLWQTTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


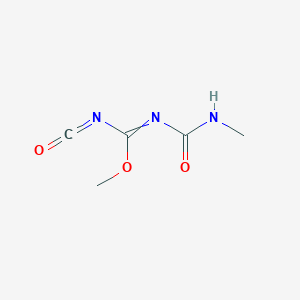

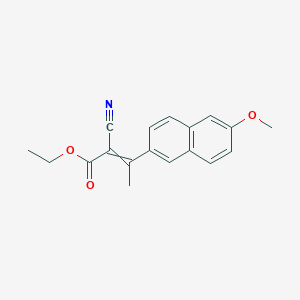


![{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene](/img/structure/B14483267.png)
